molecular formula C19H14ClN3O5 B2691958 2-[4-(2H-1,3-benzodioxol-5-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-chlorophenyl)acetamide CAS No. 898409-60-4

2-[4-(2H-1,3-benzodioxol-5-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-chlorophenyl)acetamide

Cat. No.: B2691958
CAS No.: 898409-60-4
M. Wt: 399.79
InChI Key: YDXTUYPLFYZUQJ-UHFFFAOYSA-N
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Description

2-[4-(2H-1,3-benzodioxol-5-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-chlorophenyl)acetamide is a complex organic compound that features a benzodioxole ring, a tetrahydropyrazine ring, and a chlorophenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2H-1,3-benzodioxol-5-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-chlorophenyl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Tetrahydropyrazine Ring: This involves the condensation of appropriate diketones with hydrazine derivatives.

    Coupling Reactions: The benzodioxole and tetrahydropyrazine intermediates are then coupled under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups in the tetrahydropyrazine ring.

    Substitution: The chlorophenylacetamide moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or amines, depending on the specific reduction pathway.

    Substitution: Various substituted acetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The benzodioxole and tetrahydropyrazine rings are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • 4-(4-Methylpiperazin-1-yl)butan-1-ol

Uniqueness

2-[4-(2H-1,3-benzodioxol-5-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-chlorophenyl)acetamide is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O5/c20-12-1-3-13(4-2-12)21-17(24)10-22-7-8-23(19(26)18(22)25)14-5-6-15-16(9-14)28-11-27-15/h1-9H,10-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXTUYPLFYZUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C=CN(C(=O)C3=O)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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